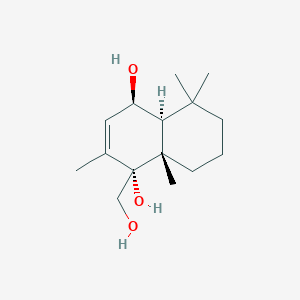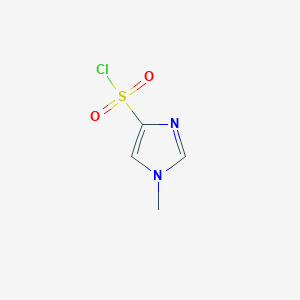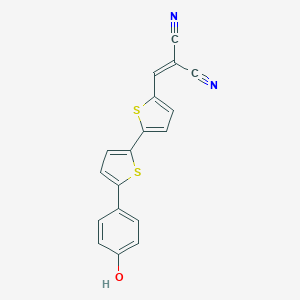![molecular formula C14H14FNO2S B161253 2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid CAS No. 138568-71-5](/img/structure/B161253.png)
2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid, also known as etofenamate, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used to treat pain and inflammation. This compound has been extensively studied for its potential applications in scientific research, due to its unique chemical properties and mechanism of action. In
Mechanism of Action
Etofenamate works by inhibiting the synthesis of prostaglandins, which are responsible for inflammation, pain, and fever. Specifically, it inhibits the enzyme cyclooxygenase (COX), which is responsible for the conversion of arachidonic acid into prostaglandins. By inhibiting COX, 2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid reduces the production of prostaglandins, leading to a decrease in inflammation, pain, and fever.
Biochemical and Physiological Effects
Etofenamate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis, colitis, and asthma. It has also been shown to reduce fever in animal models of infection. Etofenamate has been shown to have a good safety profile, with few side effects reported in animal studies.
Advantages and Limitations for Lab Experiments
Etofenamate has several advantages for use in lab experiments. It is readily available, easy to use, and has a well-established mechanism of action. It has been extensively studied in animal models, making it a valuable tool for investigating the role of prostaglandins in inflammation and pain. However, 2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid has some limitations for use in lab experiments. It is not as potent as some other NSAIDs, and its effects may be less pronounced in some animal models. Additionally, it may not be suitable for use in certain types of experiments due to its mode of action.
Future Directions
There are several future directions for research on 2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid. One area of interest is the development of new formulations of 2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid that may be more effective or have fewer side effects than the current formulation. Another area of interest is the investigation of the role of 2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid in the treatment of other inflammatory diseases, such as psoriasis, multiple sclerosis, and Alzheimer's disease. Finally, the development of new drugs that target the same pathway as 2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid may lead to the discovery of new treatments for inflammatory diseases.
Synthesis Methods
Etofenamate is synthesized by the reaction of 3-fluoro-4-(4-methylthiazol-2-yl)phenol with 2-bromo propionic acid in the presence of a base. The resulting product is purified by recrystallization to obtain pure 2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid.
Scientific Research Applications
Etofenamate has been used extensively in scientific research due to its unique chemical properties and mechanism of action. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a valuable tool in the study of inflammatory diseases such as arthritis, colitis, and asthma. Etofenamate has also been used to study the role of prostaglandins in inflammation and pain, and to investigate the mechanism of action of other NSAIDs.
properties
CAS RN |
138568-71-5 |
|---|---|
Product Name |
2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid |
Molecular Formula |
C14H14FNO2S |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
2-[4-(4-ethyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid |
InChI |
InChI=1S/C14H14FNO2S/c1-3-10-7-19-13(16-10)11-5-4-9(6-12(11)15)8(2)14(17)18/h4-8H,3H2,1-2H3,(H,17,18) |
InChI Key |
NTYPJSCLTYFJEW-UHFFFAOYSA-N |
SMILES |
CCC1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F |
Canonical SMILES |
CCC1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






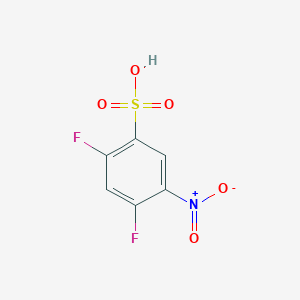
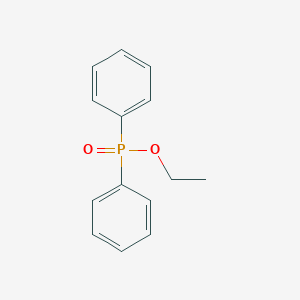
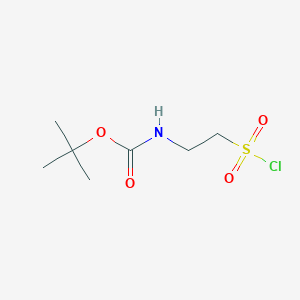


![(2,3-Dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol](/img/structure/B161199.png)
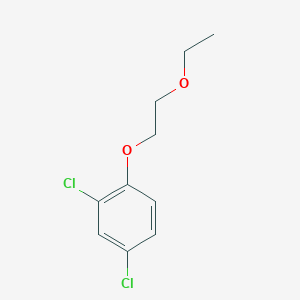
![Oxepino[3,2-C]pyridine](/img/structure/B161202.png)
